molecular formula C26H27NO6S B2446457 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-79-4

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B2446457
CAS No.: 476365-79-4
M. Wt: 481.56
InChI Key: GTBPUZBAHFBUAN-UHFFFAOYSA-N
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Description

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H27NO6S and its molecular weight is 481.56. The purity is usually 95%.
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Biological Activity

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C23H26N2O5S
  • Molecular Weight : 458.53 g/mol
  • IUPAC Name : this compound

The compound features a thiophene ring, a benzo[d][1,3]dioxole moiety, and an isopropoxybenzamide group, which contribute to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the findings from various research studies regarding its cytotoxic effects on different cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)10.0Inhibition of cell proliferation
A549 (Lung Cancer)15.0Disruption of mitochondrial function
K562 (Leukemia)8.0Cell cycle arrest in the G1 phase

These results indicate that this compound exhibits potent cytotoxicity against various cancer cell lines with varying mechanisms of action.

  • Apoptosis Induction : The compound activates the caspase cascade, leading to programmed cell death in cancer cells. Studies demonstrated that treated cells showed increased levels of cleaved caspases and DNA fragmentation indicative of apoptosis .
  • Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in the G1 phase, effectively halting proliferation in sensitive cancer cell lines .
  • Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of apoptotic pathways .

Study on MCF-7 Cells

In a study evaluating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis showing an increase in Sub-G1 population . The study also utilized LDH release assays to confirm cytotoxicity.

Study on A549 Cells

Another study focused on A549 lung cancer cells demonstrated that the compound inhibited cell growth with an IC50 value of 15 μM. Mechanistic investigations revealed that this inhibition was associated with increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction .

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6S/c1-5-30-26(29)23-16(4)22(13-17-6-11-20-21(12-17)32-14-31-20)34-25(23)27-24(28)18-7-9-19(10-8-18)33-15(2)3/h6-12,15H,5,13-14H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBPUZBAHFBUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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